molecular formula C7H11Cl B14681504 Cyclohexene, 1-(chloromethyl)- CAS No. 33867-02-6

Cyclohexene, 1-(chloromethyl)-

Cat. No.: B14681504
CAS No.: 33867-02-6
M. Wt: 130.61 g/mol
InChI Key: PZCCSJYFXQXAST-UHFFFAOYSA-N
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Description

Cyclohexene, 1-(chloromethyl)- is an organic compound with the molecular formula C7H11Cl It is a derivative of cyclohexene, where a chloromethyl group is attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, 1-(chloromethyl)- can be synthesized through several methods. One common approach involves the chloromethylation of cyclohexene using formaldehyde and hydrochloric acid in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with good selectivity.

Industrial Production Methods

In industrial settings, the production of cyclohexene, 1-(chloromethyl)- often involves the use of continuous flow reactors to ensure consistent quality and high yield. The process may include steps such as purification and distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 1-(chloromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexene oxide or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, yielding cyclohexene.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as phosphotungstic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium hydroxide (KOH).

Major Products

    Oxidation: Cyclohexene oxide.

    Reduction: Cyclohexene.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexene, 1-(chloromethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which cyclohexene, 1-(chloromethyl)- exerts its effects depends on the specific reaction or application. In general, the chloromethyl group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved include nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene: A simple cycloalkene without the chloromethyl group.

    Cyclohexane: A saturated cyclic hydrocarbon.

    Cyclohexene oxide: An oxidized derivative of cyclohexene.

Uniqueness

Cyclohexene, 1-(chloromethyl)- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

33867-02-6

Molecular Formula

C7H11Cl

Molecular Weight

130.61 g/mol

IUPAC Name

1-(chloromethyl)cyclohexene

InChI

InChI=1S/C7H11Cl/c8-6-7-4-2-1-3-5-7/h4H,1-3,5-6H2

InChI Key

PZCCSJYFXQXAST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCl

Origin of Product

United States

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